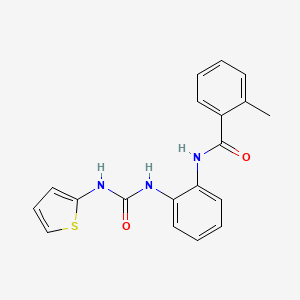
2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a chemical compound with the molecular formula C19H17N3O2S and a molecular weight of 351.42. Thiophene and its substituted derivatives are an important class of heterocyclic compounds that have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another notable method is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) can yield 2,3,5-trisubstituted thiophene derivatives .科学的研究の応用
Anticancer Applications
Research has demonstrated the potential of derivatives similar to "2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide" in anticancer applications. For instance, a study by Ravinaik et al. (2021) discussed the design and synthesis of substituted benzamides evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent activity, with some derivatives exhibiting higher activities than reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antipathogenic and Antimicrobial Effects
Another significant application is in the development of antipathogenic agents. A study highlighted the synthesis and characterization of acylthioureas as promising antipathogenic agents, showing significant activity against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Additionally, new acylthiourea derivatives were found to be active against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Structural Analysis and Crystal Studies
The compound's structural aspects have also been explored, with studies on crystal structures providing insights into its molecular configuration and interactions. Sharma et al. (2016) synthesized and analyzed the crystal structure of a related compound, shedding light on its stabilization mechanisms and interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Design and Synthesis for Enzyme Inhibition
Further research has delved into the design and synthesis of thiophene derivatives for enzyme inhibition, indicating potential applications in treating diseases related to enzyme dysfunction. Kausar et al. (2021) reported on thiophene-2-carboxamide Schiff base derivatives as cholinesterase inhibitors, showing promise in therapeutic applications for conditions like Alzheimer's disease (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
特性
IUPAC Name |
2-methyl-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-7-2-3-8-14(13)18(23)20-15-9-4-5-10-16(15)21-19(24)22-17-11-6-12-25-17/h2-12H,1H3,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUJKCKCUIQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride](/img/structure/B2722008.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)
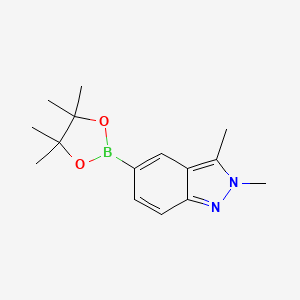
![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)
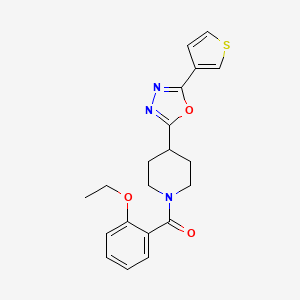

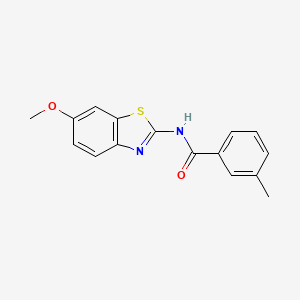

![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
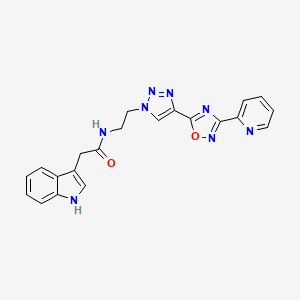
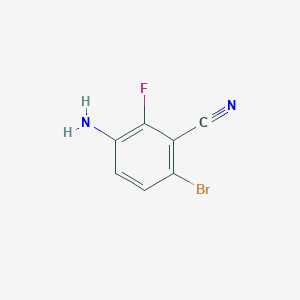
![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)
